

# PF-06463922: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PF2562    |           |
| Cat. No.:            | B15580112 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-06463922 (also known as **PF2562**), a potent, ATP-competitive, and CNS-penetrant small molecule inhibitor. Developed to target Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases, PF-06463922 has demonstrated significant efficacy against wild-type and various mutant forms of these oncoproteins. This document collates key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.

## **Executive Summary**

PF-06463922 is a next-generation tyrosine kinase inhibitor (TKI) exhibiting sub-nanomolar inhibitory potency against ALK and ROS1.[1][2] Its high degree of selectivity is crucial for minimizing off-target effects and enhancing its therapeutic index. Kinase profiling studies against a broad panel of kinases have confirmed its remarkable selectivity, with a more than 100-fold selectivity for ROS1 over the majority of other kinases tested.[1] This guide will delve into the specifics of this selectivity, providing researchers with the critical data and methodological insights necessary for advancing research and development.

# Data Presentation: Kinase Inhibition Profile of PF-06463922



The following tables summarize the quantitative data on the inhibitory activity of PF-06463922 against its primary targets and a selection of other kinases. The data is presented as either the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key parameters in assessing the potency and selectivity of a kinase inhibitor.

**Table 1: Inhibitory Activity against Primary Targets (ALK** 

and ROS1) and Their Mutants

| Kinase<br>Target            | Variant   | Assay Type  | IC50 (nM) | Ki (nM) | Reference |
|-----------------------------|-----------|-------------|-----------|---------|-----------|
| ALK                         | Wild-type | Biochemical | <0.07     | [2]     |           |
| ALK                         | L1196M    | Biochemical | <0.1      | [2]     | -         |
| ALK                         | G1269A    | Biochemical | 0.9       | [2]     |           |
| ALK                         | 1151Tins  | Biochemical | 0.3       | [2]     |           |
| ALK                         | F1174L    | Biochemical | <0.1      | [2]     |           |
| ALK                         | C1156Y    | Biochemical | <0.1      | [2]     | -         |
| ALK                         | L1152R    | Biochemical | <0.1      | [2]     | -         |
| ALK                         | S1206Y    | Biochemical | <0.1      | [2]     | -         |
| ALK                         | F1174L    | Cell-based  | 2.8       | [3]     |           |
| ALK                         | R1275Q    | Cell-based  | 10-30     | [3]     |           |
| ROS1                        | Wild-type | Biochemical | <0.025    | [1]     |           |
| ROS1                        | L2026M    | Biochemical | 0.1       |         |           |
| ROS1                        | G2032R    | Cell-based  | 1.1       |         |           |
| CD74-ROS1                   | Wild-type | Cell-based  | 0.6       | [1]     |           |
| HCC78<br>(SLC34A2-<br>ROS1) | Wild-type | Cell-based  | 1.3       | [1]     | -         |



## Table 2: Selectivity against a Broader Kinase Panel

PF-06463922 was profiled against a panel of 206 recombinant kinases. At a concentration of 1  $\mu$ M, it inhibited 13 tyrosine kinases, in addition to ALK and ROS1, by more than 75%.[1] Competition binding assays were then performed to determine the IC50 values for these kinases. The results demonstrated that PF-06463922 is most potent against ROS1 and ALK, with a selectivity ratio of over 100-fold for ROS1 compared to the other 204 kinases in the panel.[1] Unlike the first-generation ALK/ROS1 inhibitor crizotinib, PF-06463922 does not show significant activity against MET kinase.[1]

# **Experimental Protocols**

The characterization of the kinase selectivity profile of PF-06463922 involved several key in vitro assays. The primary methods used were biochemical kinase assays to determine direct inhibitory activity and cell-based assays to assess potency in a more biologically relevant context.

## **Biochemical Kinase Assays**

1. SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific):

This service was utilized for the broad kinase selectivity screening of PF-06463922.[1] The platform employs various assay technologies to accommodate different kinase-substrate pairs. A generalized protocol for these assays is as follows:

- Principle: These assays measure the ability of a test compound to inhibit the enzymatic activity of a purified kinase. The detection method varies, with common formats including:
  - Adapta<sup>™</sup> Universal Kinase Assay: A fluorescence-based immunoassay that detects the generation of ADP, a universal product of kinase reactions.
  - LanthaScreen™ Eu Kinase Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.[4]
  - Z'-LYTE™ Kinase Assay: A FRET-based assay that measures the phosphorylation of a synthetic peptide substrate by the kinase.[5][6]



#### • General Procedure:

- Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range for IC50 determination.
- Kinase Reaction: The purified kinase, its specific substrate (peptide or protein), and ATP are combined in a reaction buffer. The test compound at various concentrations is added to this mixture.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Detection: A detection reagent specific to the assay format is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence).
- Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to control wells (containing DMSO instead of the inhibitor).
   IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

#### 2. Microfluidic Mobility Shift Assay:

This technology was used to assess the biochemical kinase activity of ALK.[2]

Principle: This assay separates a fluorescently labeled peptide substrate from its
phosphorylated product based on differences in their electrophoretic mobility in a microfluidic
chip. The extent of phosphorylation is quantified by measuring the fluorescence intensity of
the substrate and product peaks.[7]

#### • General Procedure:

- Kinase Reaction: The kinase, a fluorescently labeled peptide substrate, and ATP are incubated with the test compound.
- Sample Introduction: The reaction mixture is introduced into the microfluidic chip.
- Electrophoretic Separation: An electric field is applied, causing the charged substrate and product to migrate at different velocities.



- Detection: The separated substrate and product are detected by a laser-induced fluorescence detector.
- Data Analysis: The ratio of the product peak area to the sum of the substrate and product peak areas is used to determine the percentage of substrate conversion, which reflects the kinase activity.

## **Cell-Based Assays**

- Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a
  target kinase or its downstream signaling proteins within a cellular context, or to inhibit the
  proliferation of cancer cell lines dependent on the target kinase.
- General Procedure:
  - Cell Culture: Cancer cell lines expressing the target kinase (e.g., HCC78 with SLC34A2-ROS1 fusion) are cultured under standard conditions.
  - Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration.
  - Analysis of Phosphorylation: Cell lysates are prepared and subjected to Western blotting or ELISA to detect the phosphorylation status of the target kinase and its downstream effectors using phospho-specific antibodies.
  - Analysis of Cell Viability/Proliferation: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
  - Data Analysis: IC50 values for inhibition of phosphorylation or cell growth are calculated from dose-response curves.

# Mandatory Visualizations Signaling Pathway Diagram

Constitutive activation of ALK and ROS1 fusion proteins leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. PF-06463922, by inhibiting ALK and ROS1, effectively blocks these oncogenic signals.





Click to download full resolution via product page

Caption: ALK/ROS1 Signaling and PF-06463922 Inhibition.



## **Experimental Workflow Diagram**

The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a compound like PF-06463922.



Click to download full resolution via product page

Caption: Kinase Selectivity Profiling Workflow.

### Conclusion

PF-06463922 is a highly potent and selective inhibitor of ALK and ROS1 kinases, including clinically relevant mutant forms that confer resistance to other inhibitors. Its favorable selectivity profile, as determined by comprehensive in vitro kinase screening, underscores its potential as



a valuable therapeutic agent. The detailed methodologies and data presented in this guide provide a robust foundation for further research and development efforts aimed at leveraging the therapeutic potential of PF-06463922 in ALK- and ROS1-driven malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALKdriven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Technology [nanosyn.com]
- To cite this document: BenchChem. [PF-06463922: A Comprehensive Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580112#pf2562-selectivity-profile-against-a-panel-of-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com